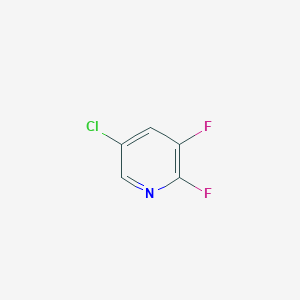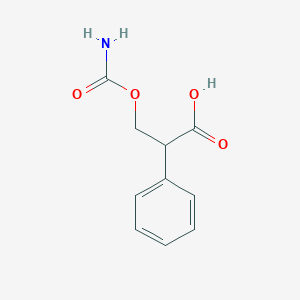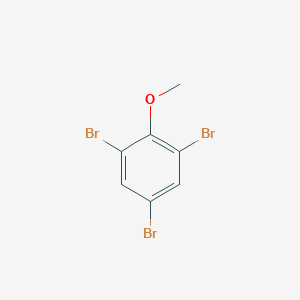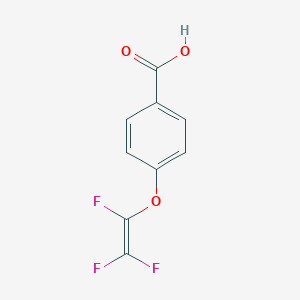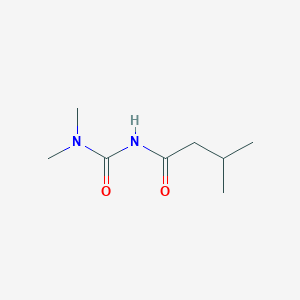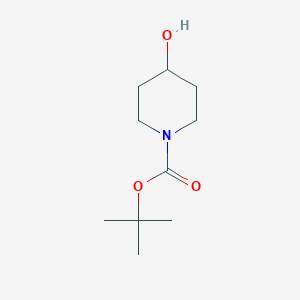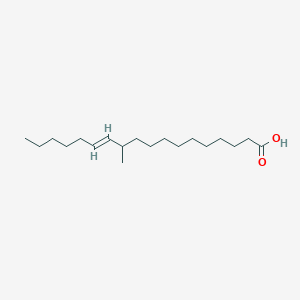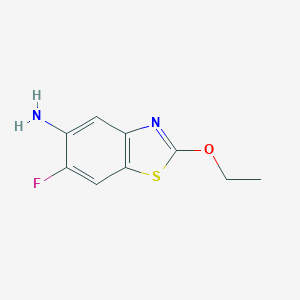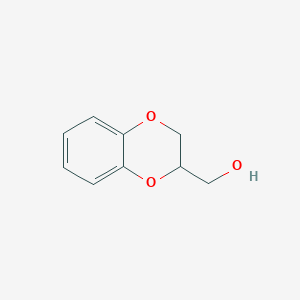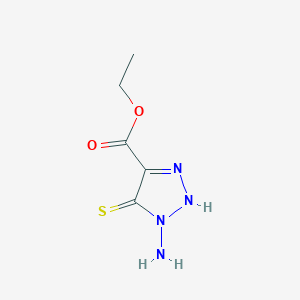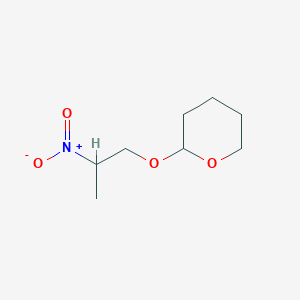
2-(2-Nitropropoxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a nitric oxide donor compound that has been studied for its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a six-membered oxane ring and a nitropropoxy group.
Applications De Recherche Scientifique
2-(2-Nitropropoxy)oxane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into various compounds.
Biology: Studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases due to its ability to release nitric oxide.
Industry: Used in the development of new materials and technologies due to its unique chemical properties.
Mécanisme D'action
Target of Action
It’s known that nitro compounds, such as 2-(2-nitropropoxy)oxane, can be broken down enzymatically . For instance, 2-nitropropane dioxygenase from Hansenula mrakii, which incorporates two atoms of molecular oxygen into two molecules of acetone from 2-nitropropane . This enzyme contains flavin adenine dinucleotide (FAD) and non-heme iron, which are essential for its catalytic activity .
Mode of Action
It’s known that nitro compounds can act as nitric oxide donors. Nitric oxide is a crucial signaling molecule in many physiological and pathological processes.
Biochemical Pathways
Nitro compounds are known to participate in nitrogen metabolism . Nitrogen metabolism involves the processes of synthesizing, breaking down, and transforming nitrogenous compounds.
Pharmacokinetics
It’s known that pharmacokinetic models usually represent these properties . These models correspond to tissues and organs in the human body .
Result of Action
Action Environment
It’s known that environmental factors can significantly impact the behavior of chemical compounds . These factors include temperature, pH, presence of other chemicals, and biological factors like enzymatic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitropropoxy)oxane typically involves the reaction of 2-nitropropane with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethyl acetate, and the process is carried out at ambient temperature . The reaction mechanism involves the nucleophilic attack of the nitropropane on the oxane ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitropropoxy)oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxane derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring compound with similar structural features but without the nitropropoxy group.
2-Nitropropane: A simple nitro compound that can be used as a precursor in the synthesis of 2-(2-Nitropropoxy)oxane.
Uniqueness
This compound is unique due to its combination of a six-membered oxane ring and a nitropropoxy group, which imparts distinct chemical and biological properties. Its ability to release nitric oxide makes it particularly valuable in therapeutic applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-(2-nitropropoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGMSZCHMIMNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCCO1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546529 |
Source


|
| Record name | 2-(2-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97945-38-5 |
Source


|
| Record name | 2-(2-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
